

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone molecular structure

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Compound of Interest

Compound Name: *3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone*

CAS No.: 61259-85-6

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An In-Depth Technical Guide on the Molecular Structure, Synthesis, and Characterization of **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**

This technical guide provides a comprehensive overview of **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**, a substituted diaryl ketone of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular structure, a detailed protocol for its synthesis via Friedel-Crafts acylation, and a thorough analysis of its predicted spectroscopic characteristics. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the practical synthesis and characterization of this and similar molecules.

Introduction to Substituted Benzophenones

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This structural motif is prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-

inflammatory, and antiviral properties[1][2]. The versatility of the benzophenone scaffold allows for fine-tuning of its electronic and photophysical properties through substitution on the phenyl rings[3]. These modifications can significantly influence the molecule's biological activity and its potential applications as a photosensitizer, photoinitiator, or UV filter[4].

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) is an unsymmetrical benzophenone featuring a chlorine substituent on one phenyl ring and dimethyl and methoxy groups on the other. The presence of a halogen atom and electron-donating methoxy and methyl groups suggests potential for diverse biological activities and applications in materials science[1][5]. This guide will detail the synthetic route to this specific molecule and provide a comprehensive, albeit predicted, analysis of its spectral data, which is currently not widely available in the literature.

Synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

The most direct and reliable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation[6][7]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst[8].

Reaction Principle and Mechanism

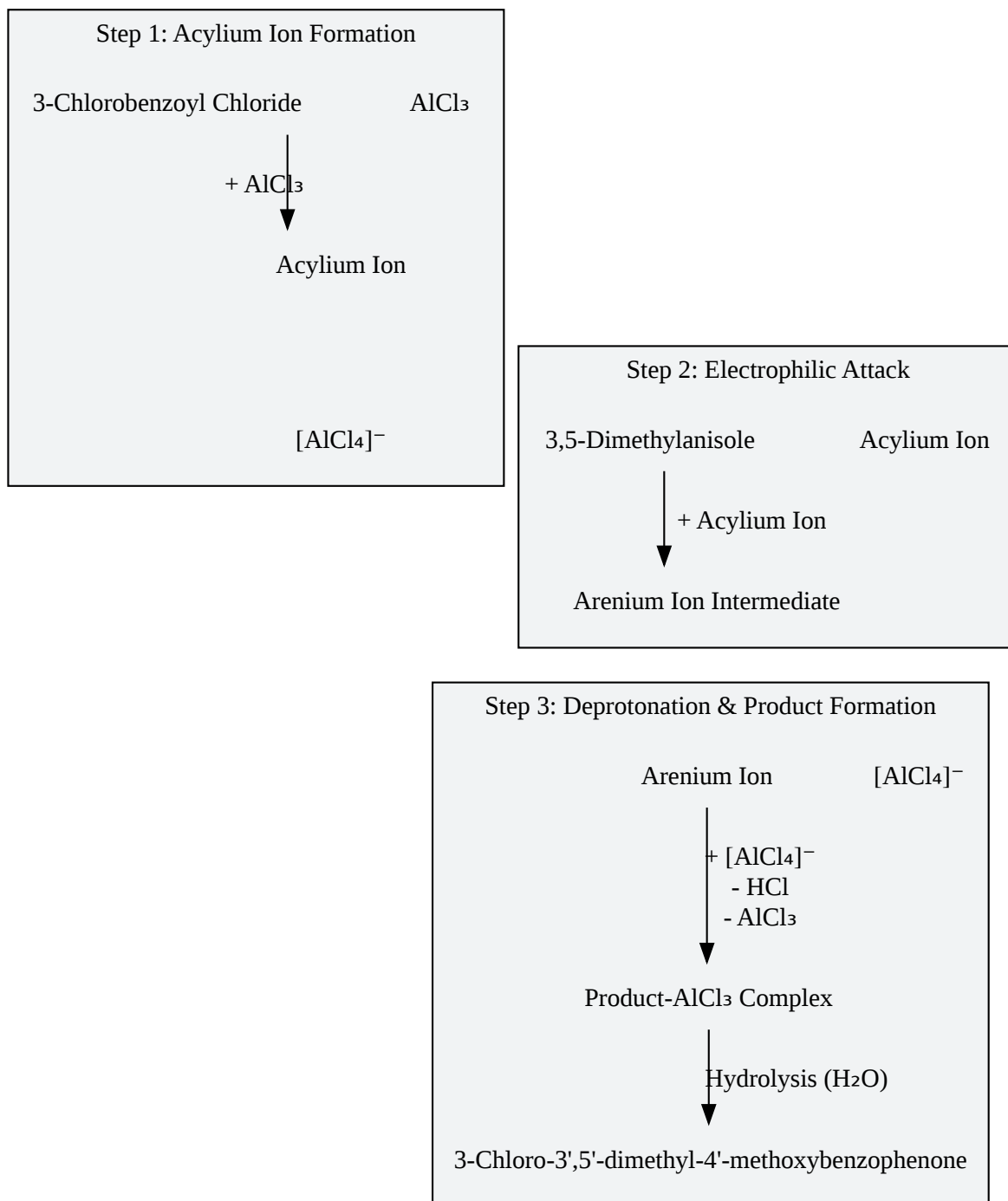
The synthesis of **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** is achieved by the Friedel-Crafts acylation of 3,5-dimethylanisole with 3-chlorobenzoyl chloride, using anhydrous aluminum chloride (AlCl_3) as the Lewis acid catalyst. The mechanism proceeds in three key stages:

- **Generation of the Acylium Ion:** The Lewis acid, AlCl_3 , coordinates with the chlorine atom of the acyl chloride (3-chlorobenzoyl chloride), leading to the formation of a highly electrophilic and resonance-stabilized acylium ion. This step is crucial for activating the acylating agent[8].
- **Electrophilic Aromatic Substitution:** The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy and dimethyl groups on this ring are ortho-, para-directing and activating, favoring substitution at

the position para to the methoxy group (C4') due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

- Deprotonation and Catalyst Regeneration: A weak base, typically $[\text{AlCl}_4]^-$, removes a proton from the sp^3 -hybridized carbon of the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl_3 catalyst. The final product forms a complex with AlCl_3 , which is subsequently hydrolyzed during the workup to yield the desired ketone.

Reaction Mechanism



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Caption: Mechanism of Friedel-Crafts Acylation.

Reactant Properties

A thorough understanding of the reactants is essential for a safe and successful synthesis.

Property	3-Chlorobenzoyl Chloride	3,5-Dimethylanisole	Aluminum Chloride (Anhydrous)
CAS Number	618-46-2[9]	874-63-5[10]	7446-70-0
Molecular Formula	C ₇ H ₄ Cl ₂ O[3]	C ₉ H ₁₂ O[10]	AlCl ₃
Molecular Weight	175.01 g/mol [3]	136.19 g/mol [6]	133.34 g/mol
Appearance	Clear, colorless liquid[11]	Liquid[6]	White to yellow solid
Boiling Point	225 °C[9]	193 °C[6]	180 °C (sublimes)
Density	1.367 g/mL at 20 °C[9]	0.963 g/mL at 25 °C[6]	2.44 g/cm ³
Hazards	Corrosive, causes severe skin burns and eye damage, moisture sensitive[9][12]	Combustible liquid, toxic if swallowed or in contact with skin	Corrosive, reacts violently with water[13]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

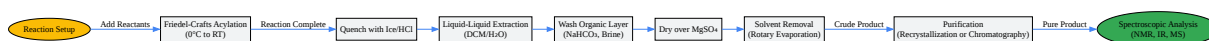
- 3,5-Dimethylanisole (1.0 eq)
- 3-Chlorobenzoyl chloride (1.05 eq)
- Anhydrous Aluminum Chloride (1.2 eq)
- Dichloromethane (CH₂Cl₂, anhydrous)
- Concentrated Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water
- Ice

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with CaCl_2)
- Addition funnel
- Magnetic stirrer and stir bar
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Apparatus for gravity and vacuum filtration
- Standard laboratory glassware

Synthesis Workflow



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Caption: General workflow for synthesis and purification.

Procedure:

- **Reaction Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Suspension:** To the reaction flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice-water bath with gentle stirring.
- **Acyl Chloride Addition:** Dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is often exothermic.
- **Aromatic Substrate Addition:** Dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**.

Structural Characterization

As experimental data for **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** is not readily available, the following spectroscopic characteristics are predicted based on the known effects of the constituent functional groups and analysis of similar compounds.

Molecular Structure

Caption: 2D Structure of the target molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the protons on both aromatic rings and the methyl/methoxy groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.7 - 7.8	m	2H	H-2, H-6	Protons ortho to the carbonyl group are deshielded.
~7.4 - 7.6	m	2H	H-4, H-5	Protons on the chloro-substituted ring.
~6.8 - 7.0	s	2H	H-2', H-6'	Protons on the electron-rich ring, shielded by the methoxy and methyl groups.
~3.9	s	3H	-OCH ₃	Typical chemical shift for a methoxy group attached to an aromatic ring.
~2.3	s	6H	-CH ₃ (x2)	Typical chemical shift for methyl groups on an aromatic ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~195	C=O	The carbonyl carbon is highly deshielded.
~160	C-4'	Aromatic carbon attached to the electron-donating methoxy group.
~138	C-1'	Quaternary carbon attached to the carbonyl group.
~137	C-1	Quaternary carbon attached to the carbonyl group.
~135	C-3	Aromatic carbon bearing the chlorine atom.
~132	C-3', C-5'	Aromatic carbons bearing the methyl groups.
~130 - 133	C-5, C-6	Aromatic CH carbons.
~128 - 130	C-2, C-4	Aromatic CH carbons.
~114	C-2', C-6'	Aromatic CH carbons ortho to the methoxy group.
~60	-OCH ₃	Carbon of the methoxy group.
~20	-CH ₃	Carbons of the two methyl groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Predicted Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3050-3100	C-H stretch	Aromatic C-H
~2850-2960	C-H stretch	-CH ₃ , -OCH ₃
~1660	C=O stretch	Ketone
~1580-1600	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1050-1150	C-Cl stretch	Aryl chloride

Predicted Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) will show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
274/276	[M] ⁺ and [M+2] ⁺ molecular ion peaks, with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom.
139/141	Fragment corresponding to the 3-chlorobenzoyl cation ([ClC ₆ H ₄ CO] ⁺), also showing the isotopic pattern for chlorine.
135	Fragment corresponding to the 4-methoxy-3,5-dimethylphenyl cation ([CH ₃ OC ₆ H ₂ (CH ₃) ₂] ⁺).

Potential Applications and Research Directions

While specific studies on **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** are scarce, its structural features suggest several potential areas of research:

- Medicinal Chemistry: The benzophenone scaffold is a well-established pharmacophore. The combination of a halogenated ring, often associated with enhanced binding affinity and

metabolic stability, and a substituted, electron-rich ring could lead to novel compounds with anticancer, anti-inflammatory, or antimicrobial activities[1][2].

- Photochemistry and Materials Science: As a benzophenone derivative, this molecule is expected to possess interesting photophysical properties. It could be investigated as a photoinitiator in polymerization reactions, a UV absorber in sunscreens and plastics, or as a building block for organic light-emitting diodes (OLEDs)[4][5]. The specific substitution pattern will influence its absorption spectrum and intersystem crossing efficiency.
- Agrochemicals: Substituted benzophenones have been explored for their herbicidal and insecticidal properties. The unique electronic and steric properties of this molecule could be leveraged in the design of new agrochemicals.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of **3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**. By detailing a robust synthetic protocol based on the Friedel-Crafts acylation and providing a thorough, predictive analysis of its spectroscopic properties, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The insights provided herein are intended to facilitate further investigation into the properties and potential applications of this and structurally related benzophenone derivatives.

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